molecular formula C18H16BrNO3S B3592168 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE

Cat. No.: B3592168
M. Wt: 406.3 g/mol
InChI Key: IFMOJBRIJWIKGE-UHFFFAOYSA-N
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Description

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is a complex organic compound that features a morpholine ring, a carbothioyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE typically involves the reaction of 4-bromobenzoic acid with 4-(morpholine-4-carbothioyl)phenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The carbothioyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Hydrolysis: 4-bromobenzoic acid and morpholine derivatives.

Scientific Research Applications

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromobenzoate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID
  • 4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2-BROMOBENZOATE
  • 4-(2-((4-METHOXYANILINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
  • 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL ACETATE

Uniqueness

4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is unique due to the presence of both a morpholine ring and a bromobenzoate moiety, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMOJBRIJWIKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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